alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid
Description
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid is an organic compound characterized by its complex structure, which includes both phenyl and methylphenyl groups
Properties
CAS No. |
75226-93-6 |
|---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C24H24O2/c1-18-12-14-21(15-13-18)23(24(25)26)17-16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,22-23H,16-17H2,1H3,(H,25,26) |
InChI Key |
NIEQSZBDVRCUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid typically involves the use of Grignard reagents. Grignard reagents, prepared by reacting organohalides with magnesium, are added to carbonyl compounds to yield alcohols, which can then be further processed to form the desired compound . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds. These derivatives can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Alpha-(4-Methylphenyl)-delta-phenylbenzenepentanoic acid can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but have different substituents, resulting in different chemical behaviors and uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
